Tert-butyl methyl(3-oxocyclohexyl) carbamate
CAS No.:
Cat. No.: VC13515222
Molecular Formula: C12H21NO3
Molecular Weight: 227.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H21NO3 |
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Molecular Weight | 227.30 g/mol |
IUPAC Name | tert-butyl N-methyl-N-(3-oxocyclohexyl)carbamate |
Standard InChI | InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13(4)9-6-5-7-10(14)8-9/h9H,5-8H2,1-4H3 |
Standard InChI Key | PLEPMTDRDKDDFD-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N(C)C1CCCC(=O)C1 |
Canonical SMILES | CC(C)(C)OC(=O)N(C)C1CCCC(=O)C1 |
Introduction
Structural Characteristics and Molecular Properties
The molecular formula of tert-butyl methyl(3-oxocyclohexyl) carbamate is C₁₂H₂₁NO₃, with a molecular weight of 227.30 g/mol. Key structural features include:
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Tert-butyl group: Provides steric bulk, enhancing stability against hydrolysis.
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Carbamate functional group: Offers reactivity for nucleophilic substitutions or deprotections.
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3-Oxocyclohexyl moiety: Introduces a ketone group, enabling further functionalization via reduction or condensation reactions .
Table 1: Structural Descriptors
Property | Value | Source |
---|---|---|
SMILES | CC(C)(C)OC(=O)NCC1CCCC(=O)C1 | |
InChIKey | HSOQXTIUYUKOIY-UHFFFAOYSA-N | |
Predicted CCS (Ų) | 153.5 ([M+H]+), 161.3 ([M+Na]+) |
The collision cross-section (CCS) values, predicted via computational methods, highlight its conformational flexibility in gas-phase analyses, which is relevant for mass spectrometry-based identification .
Synthetic Methodologies
General Synthesis Approach
The synthesis of tert-butyl carbamates typically involves the reaction of tert-butyl chloroformate with an amine under basic conditions. For tert-butyl methyl(3-oxocyclohexyl) carbamate, a plausible route includes:
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Amination: Reaction of 3-oxocyclohexylmethylamine with methyl chloroformate to introduce the methyl carbamate group.
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Boc Protection: Subsequent treatment with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .
Industrial-Scale Considerations
Patent WO2019158550A1 outlines methodologies for analogous carbamates used in anticoagulant synthesis (e.g., Edoxaban). Key insights include:
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Solvent Systems: Acetonitrile is preferred for its polarity and miscibility with carbamate precursors .
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Base Optimization: Triethylamine (4.6 equivalents) facilitates deprotonation but may lead to reaction mass solidification, necessitating temperature control (60°C) .
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Yield Challenges: Industrial processes report ~85% yields due to side reactions, prompting alternative strategies like continuous flow reactors for improved efficiency .
Table 2: Reaction Conditions for Carbamate Synthesis
Biological Activity and Mechanistic Insights
While direct studies on this compound are lacking, structural analogs exhibit notable bioactivity:
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Enzyme Inhibition: Carbamates inhibit acetylcholinesterase (AChE) via covalent modification of the catalytic serine residue, increasing synaptic acetylcholine levels .
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Antioxidant Properties: Ketone-containing carbamates reduce oxidative stress in neuronal cells, potentially mitigating neurodegeneration .
Challenges and Future Directions
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Synthetic Optimization: Addressing yield limitations through advanced reactors (e.g., microfluidic systems).
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Biological Profiling: In vitro assays to evaluate kinase or protease inhibition potential.
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Thermodynamic Studies: Characterizing stability under varying pH and temperature conditions.
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